

(S)-Alprenolol hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-Alprenolol hydrochloride

Cat. No.: B1667001

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An In-depth Technical Guide to (S)-Alprenolol Hydrochloride

This technical guide provides comprehensive information on **(S)-Alprenolol hydrochloride**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, receptor binding affinities, detailed experimental protocols for its synthesis, and its involvement in cellular signaling pathways.

Compound Identity and Properties

(S)-Alprenolol is the levorotatory enantiomer of Alprenolol, a non-selective β -adrenergic receptor antagonist and a 5-HT_{1A} receptor antagonist. The hydrochloride salt is the commonly used form in research and clinical studies.

Property	Value	Citation
Compound Name	(S)-Alprenolol hydrochloride	
CAS Number	13707-88-5 (for the racemic hydrochloride)	[1][2][3][4]
Molecular Formula	C ₁₅ H ₂₃ NO ₂ ·HCl	[1][3]
Molecular Weight	285.81 g/mol	[1][3]
Chemical Name	(2S)-1-(propan-2-ylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride	

Note: A specific CAS number for the (S)-enantiomer hydrochloride is not consistently reported in major databases; the CAS number for the racemic mixture is commonly utilized.

Receptor Binding Affinity

Alprenolol exhibits affinity for multiple adrenergic and serotonin receptors. The following table summarizes its binding constants.

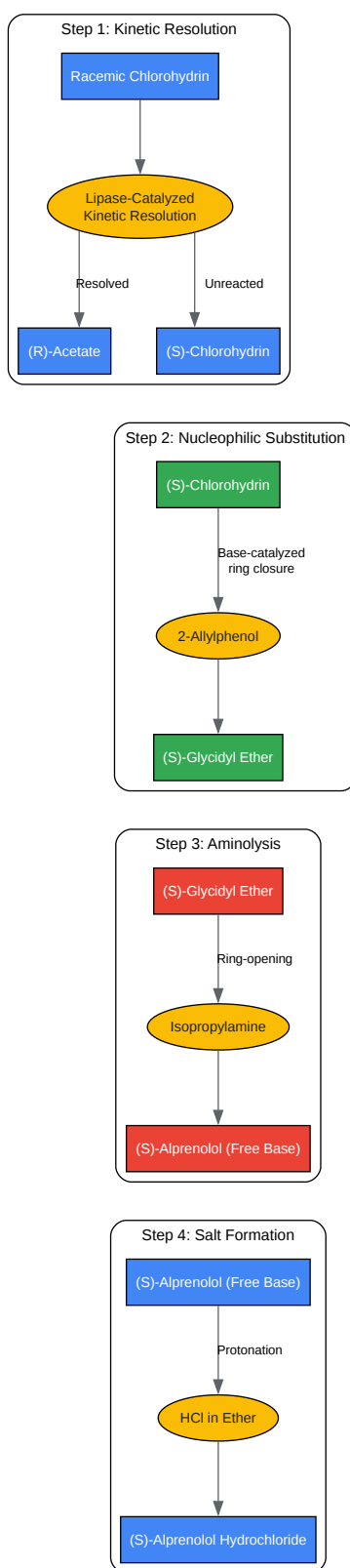
Receptor Target	Ligand Form	Parameter	Value (nM)	Species/System	Citation
β_1 -Adrenergic Receptor	Racemic	K _d	15	Human (expressed in CHO cells)	[5]
β_2 -Adrenergic Receptor	Racemic	K _d	0.91	Human (expressed in CHO cells)	[5]
β_3 -Adrenergic Receptor	Racemic	K _d	117	Human (expressed in CHO cells)	[5]
β -Adrenergic Receptors (general)	(-)-Alprenolol	K _D	7-11	Canine Myocardium	[6][7]
5-HT _{1a} Receptor	Racemic	K _i	34	Rat Hippocampal Membranes	[5]
5-HT _{1e} Receptor	Racemic	K _i	134	Rat Striatal Membranes	[5]

Experimental Protocols

Chemoenzymatic Synthesis of (S)-Alprenolol

This protocol is adapted from a method for the synthesis of enantiomerically enriched β -blockers and outlines a pathway to obtain the (S)-enantiomer of Alprenolol.

Workflow for (S)-Alprenolol Synthesis



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Caption: Chemoenzymatic synthesis workflow for **(S)-Alprenolol hydrochloride**.

Methodology:

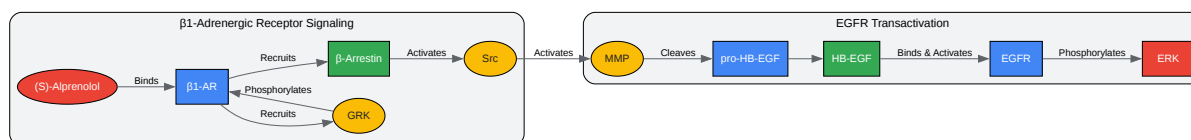
- **Enzymatic Kinetic Resolution:** A racemic chlorohydrin precursor is subjected to lipase-catalyzed (e.g., from *Candida antarctica*) kinetic resolution. This process selectively acetylates the (R)-enantiomer, leaving the desired (S)-chlorohydrin unreacted and in high enantiomeric excess.
- **Epoxide Formation:** The resulting (S)-chlorohydrin is treated with a base in the presence of 2-allylphenol. This facilitates a nucleophilic substitution to form the corresponding (S)-glycidyl ether intermediate.
- **Ring-Opening Aminolysis:** The epoxide ring of the (S)-glycidyl ether is opened by reaction with isopropylamine. This step yields the free base of (S)-Alprenolol.
- **Hydrochloride Salt Formation:** The purified (S)-Alprenolol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the final **(S)-Alprenolol hydrochloride** salt. The product is then collected by filtration and dried.

Signaling Pathways

(S)-Alprenolol primarily functions by antagonizing β -adrenergic and 5-HT_{1A} receptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous agonists like adrenaline, noradrenaline, and serotonin.

β -Arrestin-Mediated EGFR Transactivation

Interestingly, some β -blockers, including Alprenolol, have been shown to stimulate G protein-independent signaling pathways. One such pathway is the β -arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).^{[8][9]}



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Caption: β -Arrestin-dependent EGFR transactivation by (S)-Alprenolol.

Pathway Description:

- (S)-Alprenolol Binding: (S)-Alprenolol binds to the β_1 -adrenergic receptor (β_1 -AR).^{[8][9]}
- GRK Phosphorylation: This binding event promotes the phosphorylation of the β_1 -AR by G protein-coupled receptor kinases (GRKs).^{[8][9]}
- β -Arrestin Recruitment: The phosphorylated receptor recruits β -arrestin.^{[8][9]}
- Src Activation: β -arrestin then serves as a scaffold to activate the Src kinase.^{[8][9]}
- MMP Activation and HB-EGF Shedding: Activated Src leads to the activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its active form, HB-EGF.^[8]
- EGFR Activation and Downstream Signaling: Released HB-EGF binds to and activates the EGFR, leading to the phosphorylation of downstream effectors such as ERK (extracellular signal-regulated kinase).^{[8][9]}

This guide provides a foundational understanding of **(S)-Alprenolol hydrochloride** for research and development purposes. For further information, consulting the cited literature is recommended.

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